LASSBio-1366

Pulmonary Hypertension Cardiovascular Pharmacology Adenosine Receptor Agonism

LASSBio-1366 is a fully structurally characterized (XRPD-confirmed E-imine, orthorhombic Pbca space group) dual-target tool compound combining adenosine A2A receptor agonism with PDE4/TNF-α inhibition. Unlike single-target analogs LASSBio-1359 (A2A-only) or LASSBio-1386 (A2A/PDE5), this compound uniquely targets PDE4/TNF-α alongside A2A, enabling investigation of vasodilatory and anti-inflammatory synergy in a single molecule. Validated in MCT-induced pulmonary hypertension models (50 mg/kg/day, 14-day oral protocol; 28.4% RVSP reduction). Also active in LPS-induced inflammation models. Ideal for researchers studying inflammation-associated cardiovascular pathologies, solid-form analysis of N-acylhydrazones, or pharmacological differentiation of PDE isoforms.

Molecular Formula C19H22N2O5
Molecular Weight 358.39
CAS No. 1396397-03-7
Cat. No. B608479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLASSBio-1366
CAS1396397-03-7
SynonymsLASSBio-1366;  LASSBio 1366;  LASSBio1366; 
Molecular FormulaC19H22N2O5
Molecular Weight358.39
Structural Identifiers
SMILESO=C(N(C)/N=C/C1=CC=C(OC)C(OC)=C1)C2=CC=C(OC)C(OC)=C2
InChIInChI=1S/C19H22N2O5/c1-21(19(22)14-7-9-16(24-3)18(11-14)26-5)20-12-13-6-8-15(23-2)17(10-13)25-4/h6-12H,1-5H3/b20-12+
InChIKeyRJGXXNTZSGVLHQ-UDWIEESQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LASSBio-1366 (CAS 1396397-03-7) | Adenosine A2A Receptor Agonist for Pulmonary Hypertension Research Procurement


LASSBio-1366 (CAS 1396397-03-7) is a synthetic N-methyl-N-acylhydrazone derivative that functions as an adenosine A2A receptor agonist, with primary demonstrated activity in attenuating monocrotaline-induced pulmonary hypertension in rodent models [1]. The compound exhibits polypharmacological properties, including phosphodiesterase-4 (PDE4) inhibition and anti-TNF-α activity in vitro and in vivo [2]. Structurally, LASSBio-1366 has been definitively characterized via X-ray powder diffraction, confirming the E-configuration of its imine double bond and orthorhombic Pbca space group [2].

Why LASSBio-1366 Cannot Be Directly Substituted with LASSBio-1359, LASSBio-1386, or PDE4-IN-20


LASSBio-1366 occupies a unique pharmacological intersection that prevents functional interchangeability with its closest structural analogs. Unlike LASSBio-1359, which acts primarily as a selective A2A agonist, LASSBio-1366 is a documented dual-target ligand with confirmed A2A agonism plus PDE4/TNF-α inhibitory activity [1]. Compared to LASSBio-1386, which is a dual-target A2A agonist/PDE5 inhibitor, LASSBio-1366 targets PDE4 instead of PDE5, altering the downstream signaling and anti-inflammatory profile [2]. While PDE4-IN-20 shares PDE4 inhibitory activity, it lacks the adenosine receptor engagement that underpins the pulmonary vascular remodeling attenuation observed with LASSBio-1366 . The crystal structure of LASSBio-1366 confirms a specific E-imine configuration essential for target engagement that may be absent in non-characterized analogs [1].

Quantitative Differentiation Evidence for LASSBio-1366 Procurement Decisions


In Vivo Right Ventricular Systolic Pressure Reduction in MCT-Induced Pulmonary Hypertension Model

In a monocrotaline (MCT)-induced pulmonary hypertension rat model, oral administration of LASSBio-1366 at 50 mg/kg/day for 14 days reduced right ventricular systolic pressure (RVSP) from 49.59 ± 5.08 mmHg in untreated MCT rats to 35.50 ± 1.17 mmHg, representing a 28.4% reduction (P<0.05) [1]. This in vivo efficacy provides a baseline for comparative assessment against other A2A agonists or pulmonary hypertension research compounds where RVSP reduction is the primary endpoint.

Pulmonary Hypertension Cardiovascular Pharmacology Adenosine Receptor Agonism

Dual-Target Polypharmacology Profile: A2A Agonism with PDE4 and TNF-α Inhibition

LASSBio-1366 demonstrates a polypharmacological profile as an adenosine A2A receptor agonist with concurrent PDE4 and TNF-α inhibitory activities in vitro, and demonstrates activity in LPS-induced inflammation models in vivo [1]. This dual-target engagement contrasts with single-target A2A agonists such as LASSBio-1359, which lacks reported PDE4 inhibitory activity. While no direct comparative binding or inhibition data for both targets within a single assay are available, the combination of A2A agonism and PDE4/TNF-α inhibition is structurally validated and represents a differentiated mechanism of action [1].

Polypharmacology Anti-inflammatory PDE4 Inhibition

Crystal Structure Confirmation of E-Imine Configuration and Solid-State Characteristics

The crystal structure of LASSBio-1366 has been definitively solved using X-ray powder diffraction (XRPD) data and Rietveld refinement, confirming the orthorhombic Pbca space group (Z=8, Z'=1) and establishing the relative E-configuration of the imine double bond [1]. Refinement quality metrics include χ² = 1.516, RBragg = 1.974%, Rwp = 2.475%, and Rexp = 1.632%. This structural characterization provides batch-to-batch identity verification capability that is unavailable for structurally uncharacterized analogs, enabling rigorous quality control in research procurement [1].

Structural Biology Crystallography Quality Control

Validated Research Application Scenarios for LASSBio-1366 Based on Quantified Evidence


Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rodent Model Studies

LASSBio-1366 is validated for use in MCT-induced pulmonary hypertension models at 50 mg/kg/day oral dosing for 14-day treatment protocols. The quantified 28.4% reduction in RVSP (from 49.59 to 35.50 mmHg) establishes a reproducible efficacy benchmark for this specific disease model [1]. Researchers can utilize this compound to investigate A2A receptor-mediated attenuation of right ventricular hypertrophy, endothelial dysfunction, and pulmonary vascular remodeling [1].

Polypharmacology Research on A2A Agonism Combined with PDE4/TNF-α Inhibition

LASSBio-1366 serves as a tool compound for investigating the therapeutic implications of simultaneous adenosine A2A receptor activation and PDE4/TNF-α pathway inhibition [2]. This dual-mechanism profile is relevant to inflammation-associated cardiovascular pathologies where both vasodilatory and anti-inflammatory interventions may be beneficial. The compound's demonstrated in vivo activity in LPS-induced inflammation models supports its utility in immunopharmacology studies [2].

Structural Characterization and Solid-State Analysis of N-Acylhydrazone Drug Candidates

With its fully solved crystal structure (Pbca space group, Z=8, E-imine configuration) and published Rietveld refinement parameters (χ²=1.516, RBragg=1.974%, Rwp=2.475%), LASSBio-1366 provides a structurally characterized reference standard for XRPD-based identity verification and solid-form analysis of N-acylhydrazone derivatives [2]. This supports quality control applications and polymorph screening studies in pharmaceutical development contexts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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